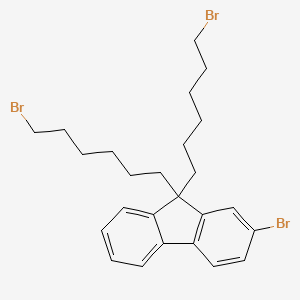

2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene

Description

Significance of Fluorene (B118485) as a Core Building Block in Organic Electronic Materials

Fluorene, a polycyclic aromatic hydrocarbon with the formula (C₆H₄)₂CH₂, serves as a fundamental component in the development of advanced organic electronic materials. wikipedia.org Its rigid, planar biphenyl (B1667301) structure, bridged by a methylene (B1212753) group at the C9 position, provides a unique combination of thermal stability, high charge carrier mobility, and strong blue fluorescence. wikipedia.orgrsc.org These intrinsic properties make fluorene and its derivatives highly desirable for a range of optoelectronic applications.

The delocalized π-conjugated system of the fluorene molecule is crucial for transporting charge carriers, a fundamental requirement for semiconductor materials. rsc.org This has led to extensive investigation and use of fluorene-based polymers as the active layer in organic light-emitting diodes (OLEDs), where they function as efficient luminophores. wikipedia.org The ability to modify the fluorene core at various positions, particularly the C2, C7, and C9 positions, allows for precise tuning of its electronic and photophysical properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.orgresearchgate.net This tunability is essential for optimizing device performance, including emission color, efficiency, and operational lifetime. Furthermore, the high refractive index and heat resistance of materials derived from fluorene make them suitable for applications like optical plastics used in camera lenses and liquid crystal displays. ogc.co.jp

Evolution of Fluorene Derivatives in Contemporary Materials Science

The field of materials science has witnessed a significant evolution in the design and synthesis of fluorene derivatives. Early research focused on the parent molecule, but scientists quickly recognized that modifying its structure could unlock a vast range of functionalities. acs.orgacs.org A key development was the introduction of bulky substituents at the C9 position of the fluorene ring. This strategic modification prevents the undesirable aggregation of polymer chains, which can otherwise lead to excimer formation and a decrease in photoluminescence efficiency, a common issue in solid-state devices.

Contemporary research focuses on creating complex, multi-functional fluorene-based molecules. By attaching different functional groups, scientists can create materials with tailored properties. For example, introducing electron-donating or electron-withdrawing groups can alter the material's charge transport characteristics, making them suitable for use as either hole-transporting or electron-transporting layers in electronic devices. rsc.org The development of polyfluorenes, which are polymers containing repeating fluorene units, has been particularly impactful in the field of conductive and electroluminescent materials. wikipedia.org The versatility of fluorene chemistry allows for the creation of copolymers where fluorene units are combined with other aromatic molecules, leading to materials with precisely controlled bandgaps and emission spectra spanning the entire visible range. researchgate.net This continuous innovation solidifies the role of fluorene derivatives as a cornerstone of modern materials science. ogc.co.jpcdnsciencepub.com

Overview of 2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene as a Versatile Molecular Precursor

Within the diverse family of fluorene derivatives, this compound stands out as a particularly important molecular precursor. calpaclab.com This compound features bromine atoms at the C2 position on the fluorene backbone and at the terminal end of the two hexyl chains attached at the C9 position. These bromine atoms serve as reactive sites, making the molecule an exceptionally versatile building block for the synthesis of more complex, high-performance polymers and organic materials. evitachem.com

The bromine atoms can be readily substituted through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the straightforward introduction of a wide array of aromatic or other functional groups at these specific locations. For instance, the bromine at the C2 position is often used to extend the polymer backbone, creating conjugated polymers with desirable electronic properties for applications in OLEDs and organic photovoltaics (OPVs). calpaclab.comevitachem.com The terminal bromine atoms on the C9 alkyl chains provide additional points for modification, enabling the attachment of side chains that can influence solubility, morphology, and intermolecular interactions of the final polymer. The dual functionality of this precursor provides chemists with a powerful tool to design and construct sophisticated molecular architectures tailored for specific electronic and photonic applications.

Compound Data

Below are tables detailing the properties of the primary compound discussed and related fluorene derivatives.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 438201-29-7 | calpaclab.com |

| Molecular Formula | C₂₅H₃₁Br₃ | calpaclab.com |

| Molecular Weight | 571.23 g/mol | sigmaaldrich.com |

| Purity | min. 98% (HPLC) | calpaclab.com |

| Product Family | OLED and PLED Materials | calpaclab.com |

Table 2: Properties of Related Fluorene Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Reference |

|---|---|---|---|---|

| 9,9-bis(6-bromohexyl)fluorene (B2851474) | 269059-34-9 | C₂₅H₃₂Br₂ | 492.3 g/mol | nih.gov |

| 2-Bromo-9,9-dihexyl-9H-fluorene | 226070-05-9 | C₂₅H₃₃Br | 413.43 g/mol | chembk.com |

| 2,2'-(9,9-bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | 851775-62-7 | C₃₇H₅₄B₂Br₂O₄ | - | calpaclab.com |

| 2-Bromo-9,9-diphenylfluorene | 474918-32-6 | C₂₅H₁₇Br | - | chemicalbook.com |

| 2-Bromo-9-fluorenone | 3096-56-8 | - | - | chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C25H31Br3 |

|---|---|

Molecular Weight |

571.2 g/mol |

IUPAC Name |

2-bromo-9,9-bis(6-bromohexyl)fluorene |

InChI |

InChI=1S/C25H31Br3/c26-17-9-3-1-7-15-25(16-8-2-4-10-18-27)23-12-6-5-11-21(23)22-14-13-20(28)19-24(22)25/h5-6,11-14,19H,1-4,7-10,15-18H2 |

InChI Key |

NXZLCKGNRSHEGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2(CCCCCCBr)CCCCCCBr)C=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for 2 Bromo 9,9 Bis 6 Bromohexyl 9h Fluorene

Strategies for Functionalizing the 9H-Fluorene Scaffold

The functionalization of the 9H-fluorene molecule is a cornerstone of its application in materials science and organic electronics. The ability to selectively introduce substituents at specific positions allows for the fine-tuning of its electronic and physical properties. The synthesis of 2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene relies on two primary transformations: electrophilic substitution on the aromatic ring and alkylation at the methylene (B1212753) bridge.

Regioselective Bromination at the Fluorene (B118485) Core

The initial step in the synthesis is the introduction of a bromine atom at the C2 position of the fluorene core. This is typically achieved through electrophilic aromatic substitution. The reactivity of the fluorene ring system directs incoming electrophiles to the 2 and 7 positions. For the synthesis of the target molecule, monosubstitution at the 2-position is desired.

Several methods have been reported for the regioselective bromination of fluorene. One common approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent. For instance, the reaction of fluorene with one equivalent of NBS in a solvent like propylene (B89431) carbonate or ethyl acrylate (B77674) at elevated temperatures can yield 2-bromofluorene (B47209). nih.govchemicalbook.com Another established method utilizes elemental bromine in an aqueous medium, which can also provide the desired 2-bromofluorene. chemicalbook.com The choice of solvent and reaction conditions is critical to control the degree of bromination and prevent the formation of di- or poly-brominated byproducts.

Geminal Dialkylation at the 9-Position

The second key functionalization is the introduction of two 6-bromohexyl chains at the C9 position of the fluorene core. This geminal dialkylation is crucial for increasing the solubility of the resulting molecule and for providing further reactive sites for subsequent polymerization or modification. The acidic nature of the protons at the C9 position (pKa ≈ 23) facilitates their removal by a strong base, generating a fluorenyl anion which can then act as a nucleophile. phasetransfercatalysis.com

Phase-transfer catalysis (PTC) is a highly effective method for the alkylation of fluorene and its derivatives. researchgate.netcrdeepjournal.org This technique employs a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium iodide (TBAI), to transport the deprotonating agent (e.g., hydroxide (B78521) ions) from an aqueous phase to an organic phase containing the fluorene substrate. phasetransfercatalysis.comrsc.org The fluorenyl anion, once formed in the organic phase, can then react with an alkylating agent. For the synthesis of the target compound, the alkylating agent is 1,6-dibromohexane (B150918). The use of a large excess of the alkylating agent and a strong base like concentrated aqueous sodium hydroxide or potassium hydroxide is common to drive the reaction towards dialkylation. rsc.org

Synthesis of this compound

The synthesis of the title compound is a sequential process that first involves the preparation of the 2-bromofluorene intermediate, followed by its dialkylation.

Detailed Reaction Pathways and Mechanisms

The synthesis commences with the regioselective bromination of 9H-fluorene. The reaction with N-bromosuccinimide proceeds via an electrophilic substitution mechanism, where the bromine cation (Br+) is the active electrophile. The electron-rich nature of the C2 and C7 positions of the fluorene ring makes them susceptible to attack by the electrophile. By controlling the stoichiometry of NBS, the formation of 2-bromofluorene as the major product can be favored.

The subsequent geminal dialkylation of 2-bromofluorene is carried out under phase-transfer catalysis conditions. The mechanism involves the following key steps:

Deprotonation: The hydroxide ions from the concentrated aqueous base are transported into the organic phase by the phase-transfer catalyst. Here, they deprotonate the 2-bromofluorene at the C9 position to form the corresponding fluorenyl anion.

Nucleophilic Attack: The generated carbanion then acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,6-dibromohexane in an S_N2 reaction, displacing a bromide ion and forming the mono-alkylated intermediate.

Second Deprotonation and Alkylation: The remaining acidic proton on the C9 position of the mono-alkylated intermediate is then removed by another hydroxide ion, and the resulting anion undergoes a second S_N2 reaction with another molecule of 1,6-dibromohexane to yield the final product, this compound.

It is important to note that due to the presence of a bromine atom on the hexyl chain, the final product is a tribromo-substituted fluorene derivative. calpaclab.comtcichemicals.com

Optimization of Reaction Conditions and Yield

To maximize the yield of this compound, careful optimization of the reaction conditions for both steps is essential.

For the bromination step , factors such as the choice of brominating agent, solvent, temperature, and reaction time need to be considered. Using a 1:1 molar ratio of fluorene to NBS is crucial for selective mono-bromination. chemicalbook.com The reaction temperature is also a key parameter to control, as higher temperatures might lead to the formation of undesired byproducts.

For the dialkylation step under phase-transfer catalysis, several parameters can be adjusted to improve the yield:

Base Concentration: A high concentration of aqueous NaOH or KOH (typically 50% w/w) is generally used to ensure efficient deprotonation. rsc.orgnih.gov

Phase-Transfer Catalyst: The choice and amount of the phase-transfer catalyst are critical. Tetrabutylammonium salts are commonly employed, and their concentration can influence the reaction rate. phasetransfercatalysis.comrsc.org

Stoichiometry of Alkylating Agent: A significant excess of 1,6-dibromohexane is often used to favor dialkylation over mono-alkylation and to compensate for potential side reactions.

Temperature: The reaction is often carried out at an elevated temperature to increase the reaction rate, although excessively high temperatures can lead to decomposition of the catalyst or unwanted side reactions. nih.gov

Stirring: Vigorous stirring is necessary to ensure efficient mixing of the aqueous and organic phases, which is crucial for the phase-transfer process.

Potential side reactions in the alkylation step include mono-alkylation, elimination reactions of the bromohexyl chains, and etherification if water is not rigorously excluded from certain reaction setups. nih.govnih.gov Optimization aims to find a balance that promotes the desired dialkylation while minimizing these competing pathways.

Table 1: Key Reagents and Conditions for the Synthesis

| Step | Precursor | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| 1. Bromination | 9H-Fluorene | N-Bromosuccinimide (NBS) | Propylene carbonate or ethyl acrylate, elevated temperature. nih.govchemicalbook.com | 2-Bromofluorene |

| 2. Dialkylation | 2-Bromofluorene | 1,6-Dibromohexane, NaOH or KOH (aq.), Phase-Transfer Catalyst (e.g., TBAI) | Two-phase system (e.g., water/toluene), elevated temperature. phasetransfercatalysis.comrsc.org | This compound |

Purification Techniques for Chemical Intermediates and the Final Product

Purification of the intermediate, 2-bromofluorene, and the final product, this compound, is essential to obtain a compound of high purity for subsequent applications.

2-Bromofluorene , being a solid at room temperature, can often be purified by recrystallization . chemicalbook.com Common solvent systems for recrystallization include ethanol/water mixtures. chemicalbook.com This process helps to remove any unreacted fluorene and poly-brominated byproducts.

The purification of the final product, This compound , can be more challenging due to the presence of unreacted starting materials, the mono-alkylated intermediate, and the excess 1,6-dibromohexane. Column chromatography is a widely used technique for the separation of these components. A silica (B1680970) gel stationary phase is typically used, and the mobile phase (eluent) is a mixture of non-polar and moderately polar organic solvents, such as hexane (B92381) and ethyl acetate (B1210297) or dichloromethane. The polarity of the eluent is gradually increased to elute the different components based on their affinity for the stationary phase.

Following column chromatography, recrystallization can be employed as a final purification step to obtain a highly pure crystalline product. The choice of solvent for recrystallization will depend on the solubility characteristics of the final compound.

The purity of the intermediates and the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.gov

Advanced Synthetic Protocols in Fluorene Chemistry

The synthesis and functionalization of fluorene derivatives, such as this compound, are pivotal for the development of advanced materials. The unique electronic and photophysical properties of the fluorene core can be precisely tuned through the strategic application of modern synthetic methodologies. These advanced protocols enable the construction of complex molecular architectures with tailored characteristics for applications in organic electronics and polymer science.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful and versatile tools for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is particularly prominent in fluorene chemistry for its high efficiency, functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents. libretexts.orgyoutube.com

The fundamental mechanism of the Suzuki coupling involves a catalytic cycle with a palladium complex. libretexts.org The process generally consists of three key steps:

Oxidative Addition : An organohalide (such as a bromo-fluorene derivative) reacts with a Pd(0) catalyst, which inserts itself into the carbon-halogen bond to form a Pd(II) complex. libretexts.org

Transmetalation : The organic group from an organoboron compound (like a boronic acid or boronic ester) is transferred to the Pd(II) complex, a step that is typically facilitated by a base. wikipedia.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org In the context of fluorene chemistry, palladium-catalyzed reactions are employed for various transformations, including the construction of the fluorene core itself through annulation reactions and the functionalization of pre-existing fluorene scaffolds. nih.govrsc.orgacs.org For a molecule like this compound, the bromine atom on the aromatic ring is a prime site for Suzuki coupling, allowing for the introduction of a wide array of aryl or vinyl substituents to create more complex conjugated systems. The relative reactivity of organohalides in this reaction typically follows the trend: R-I > R-OTf > R-Br >> R-Cl. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions This table provides examples of typical reaction parameters used in Suzuki coupling for various substrates, illustrating the versatility of the method.

| Substrate 1 (Halide) | Substrate 2 (Boron Reagent) | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Bromo-2,1-borazaronaphthalene | Potassium cis-1-propenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 80 | 88 | nih.gov |

| Isoxazole Bromide | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | High | nih.gov |

| 2-Bromothiophene | Phenylboronic acid | Pyridine-based Pd(II)-complex | K₂CO₃ | Water | 100 | 98 | researchgate.net |

| Aryl Bromide | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 60 | 94 | harvard.edu |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. ajchem-a.comnumberanalytics.com By utilizing microwave radiation, this technique facilitates rapid and uniform heating of the reaction mixture through a mechanism known as dielectric heating, which involves dipolar polarization and ionic conduction. nih.gov This leads to a dramatic reduction in reaction times, often from hours or days to mere minutes, along with increased product yields, enhanced reaction selectivity, and improved purity. ajchem-a.comnih.gov

The efficiency and speed of MAOS make it a highly attractive "green chemistry" approach, as it saves energy and often allows for reactions to be performed under solvent-free conditions, minimizing waste. ajgreenchem.com In fluorene chemistry, microwave irradiation has been successfully applied to accelerate various transformations. For instance, the synthesis of poly(9,9-dihexylfluorene) via both Suzuki and Yamamoto polymerizations was significantly faster with higher molecular weights compared to conventional oil-bath heating. researchgate.net Diels-Alder reactions involving 9-bromoanthracene, a related polycyclic aromatic hydrocarbon, also benefit from microwave assistance, yielding products rapidly and with distinct regioselectivity. jksus.org The application of microwave heating can be particularly advantageous for the synthesis of precursors and the functionalization of this compound, potentially streamlining multi-step synthetic sequences.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table highlights the acceleration and improved yields achieved using microwave irradiation compared to traditional heating methods for similar reactions.

| Reaction | Heating Method | Time | Temperature (°C) | Yield (%) | Reference |

| Poly(9,9-dihexylfluorene) Synthesis (Suzuki) | Conventional (Oil Bath) | 48 h | - | - | researchgate.net |

| Poly(9,9-dihexylfluorene) Synthesis (Suzuki) | Microwave | 14 min | - | Higher MW | researchgate.net |

| Diels-Alder (Anthracene + Methyl Acrylate) | Conventional (Reflux) | 48 h | 120 | 84 | mdpi.com |

| Diels-Alder (Anthracene + Methyl Acrylate) | Microwave | 6-8 min | 266-280 | 70-85 | mdpi.com |

| Synthesis of Phenyl-substituted Imidazoles | Conventional | 8-12 h | - | 60-72 | nih.gov |

| Synthesis of Phenyl-substituted Imidazoles | Microwave | 30-45 s | - | 88-94 | nih.gov |

Electropolymerization Methods for Fluorene-Based Structures

Electropolymerization is a powerful and versatile technique for synthesizing conductive polymer films directly onto an electrode surface. researchgate.net This method is initiated by the electrochemical oxidation of a monomer in solution, creating a reactive radical cation. researchgate.netresearchgate.net These radical species then couple to form oligomers and subsequently a polymer film that deposits onto the electrode. One of the key advantages of electropolymerization is that it is a "green" process, as it avoids the need for potentially toxic and difficult-to-remove chemical oxidizing agents. researchgate.net The thickness, morphology, and properties of the resulting polymer film can be precisely controlled by adjusting electrochemical parameters such as the applied potential, current density, and polymerization time. researchgate.net

Fluorene and its derivatives are excellent candidates for electropolymerization due to their well-defined electrochemical behavior. asianpubs.org Monomers like this compound can be used to form polyfluorene films. The bromine atoms can either remain as functional handles for post-polymerization modification or participate in the polymerization process under certain conditions. The long bromohexyl chains at the C9 position are crucial for ensuring the solubility of the monomer in the electrolytic medium and for influencing the morphology and processability of the final polymer film. Studies on the electropolymerization of 9-bromofluorene (B49992) and 2,7-diaminofluorene (B165470) have demonstrated the successful formation of electroactive and, in some cases, light-emitting polymer films. researchgate.netarabjchem.orgarabjchem.org The resulting polyfluorene-based structures are of significant interest for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. researchgate.net

Table 3: Electrochemical Data for Polymerization of Fluorene Derivatives This table summarizes key electrochemical parameters observed during the electropolymerization of various fluorene-based monomers.

| Monomer | Technique | Oxidation Potential (V vs. SCE) | Resulting Polymer | Polymer Conductivity (S cm⁻¹) | Reference |

| 9-Bromofluorene (BF) | Anodic Oxidation | 1.45 (in BFEE) | Poly(9-bromofluorene) (PBF) | - | researchgate.net |

| 9,9-Dichlorofluorene (DCF) | Anodic Oxidation | 1.67 (in BFEE) | Poly(9,9-dichlorofluorene) (PDCF) | - | researchgate.net |

| 2,7-Diaminofluorene (DAF) | Cyclic Voltammetry | 0.23 and 0.58 | Poly(2,7-diaminofluorene) (PDAF) | 1.5 x 10⁻⁵ | arabjchem.orgarabjchem.org |

| 9H-Fluorene (F) | Cyclic Voltammetry | 0.55 | Poly(fluorene) | 5.4 x 10⁻² | asianpubs.orgarabjchem.org |

Molecular Design Principles and Computational Studies of Fluorene Based Systems

Theoretical Investigations of Electronic Structure

No specific DFT calculation data for the ground state properties of 2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene has been reported in the literature.

There are no available TDDFT studies in the literature detailing the excited state properties and optical transitions specifically for this compound.

Specific data on the HOMO/LUMO energetics and charge distribution for this compound are not available in published research.

Conformational Analysis and Intermolecular Interactions

While the impact of alkyl side chains on the conformation of fluorene (B118485) derivatives is a known area of study, specific research detailing the conformational effects of the bis(6-bromohexyl) side chains on the planarity of the 2-bromo-9H-fluorene core could not be found.

No studies detailing the dimerization effects or specific interchain interactions for this compound were identified in the scientific literature.

Design Principles for Fluorene-Based Building Blocks in Organic Semiconductors

Fluorene and its derivatives are a significant class of organic semiconductors widely utilized in electronic applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) rsc.orgnih.gov. The versatility of the fluorene core allows for systematic modifications to its molecular structure, enabling precise control over its electronic and physical properties. The compound this compound serves as a key building block in the synthesis of more complex polymeric and oligomeric semiconductors. Its design incorporates specific functional groups that are strategically chosen to tune its properties for use in organic electronics.

Strategic Functionalization for Tunable Electronic Properties

The electronic characteristics of fluorene-based materials can be effectively tuned through strategic functionalization at various positions of the fluorene core. The substitution pattern on the aromatic rings and the nature of the groups at the C-9 position play a crucial role in determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn dictate the material's charge injection and transport properties.

In the case of this compound, the bromine atom at the C-2 position and the two bromohexyl chains at the C-9 position are key functionalizations.

Halogen Substitution: The introduction of a bromine atom, an electron-withdrawing group, at the C-2 position of the fluorene ring is a common strategy to modify the electronic properties. This substitution can lower both the HOMO and LUMO energy levels of the molecule. The lowering of the HOMO level can lead to improved air stability and better energy level alignment with the anodes in electronic devices. Density functional theory (DFT) calculations on halogen-substituted fluorenes have shown a decrease in gap energies, indicating that the molecule becomes less stable and more reactive worldscientific.com.

Alkylation at the C-9 Position: The two hexyl chains attached to the C-9 position serve multiple purposes. Primarily, they enhance the solubility of the molecule in common organic solvents, which is crucial for solution-based processing of organic electronic devices. Additionally, the bulky nature of these side chains can prevent intermolecular aggregation, which can otherwise lead to quenching of fluorescence and affect device performance. While the alkyl chains themselves are not electronically active in the same way as the aromatic core, their presence can indirectly influence the electronic properties by affecting the molecular packing in the solid state.

The combination of these functional groups in this compound makes it a versatile precursor for creating a variety of semiconducting polymers. The bromine atoms can be used as reactive sites for further chemical modifications, such as Suzuki or Stille coupling reactions, to extend the conjugation length and create copolymers with desired electronic properties.

Table 1: Key Functional Groups in this compound and Their Effects

| Functional Group | Position | Primary Effect on Electronic Properties |

| Bromo | C-2 | Lowers HOMO and LUMO energy levels |

| bis(6-bromohexyl) | C-9 | Enhances solubility, influences solid-state morphology |

Engineering of Band Gaps through Molecular Architecture

The energy band gap, which is the energy difference between the HOMO and LUMO levels, is a critical parameter for organic semiconductors as it determines the material's absorption and emission characteristics. For instance, in OLEDs, the band gap dictates the color of the emitted light. For organic photovoltaics, a smaller band gap is desirable to absorb a broader range of the solar spectrum.

The molecular architecture of fluorene-based materials can be engineered to precisely control the band gap. One of the most effective strategies is to create copolymers by alternating electron-donating and electron-accepting monomer units along the polymer chain. This donor-acceptor (D-A) approach leads to the formation of a new, lower-energy charge transfer band in the absorption spectrum, effectively reducing the band gap of the material.

The compound this compound, with its reactive bromine site, is an excellent building block for synthesizing such D-A copolymers. The fluorene unit itself is generally considered to be an electron-donating moiety. By copolymerizing it with various electron-accepting units, the band gap of the resulting polymer can be tuned across the visible spectrum. For example, incorporating strong electron acceptors can lead to materials that absorb and emit in the red or even near-infrared region.

Computational studies, often employing DFT and time-dependent DFT (TD-DFT), are invaluable tools for predicting the electronic structure and optical properties of these materials before their synthesis worldscientific.comresearchgate.net. These calculations can help in the rational design of new materials with targeted band gaps. For instance, theoretical calculations can predict how the HOMO-LUMO gap will change upon introducing different substituents or by altering the copolymer structure. While specific computational data for this compound is not widely published, the general principles derived from studies on similar fluorene derivatives are applicable.

Table 2: Predicted Effects of Copolymerization on the Band Gap of Polymers Derived from this compound

| Copolymer Structure | Expected Change in Band Gap | Potential Application |

| Alternating with a weak electron acceptor | Moderate reduction | Blue-green emitting OLEDs |

| Alternating with a strong electron acceptor | Significant reduction | Red emitting OLEDs, Organic Photovoltaics |

| Random copolymerization with another donor | Minimal change | Host material in OLEDs |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The ¹H-NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic protons on the fluorene (B118485) core exhibit distinct chemical shifts and coupling patterns that are characteristic of their positions. The protons of the two bromohexyl chains at the C9 position also show specific resonances, which confirm their presence and structure.

The expected signals in the ¹H-NMR spectrum would include multiplets for the aromatic protons, with those nearer to the bromine atom at the C2 position being shifted downfield. The protons of the hexyl chains would appear as a series of multiplets in the aliphatic region of the spectrum, with the methylene (B1212753) protons adjacent to the bromine atoms and those attached to the fluorene ring showing characteristic chemical shifts.

Interactive Table 1: Representative ¹H-NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.75 - 7.30 | m | 7H |

| -CH₂-Br (hexyl) | 3.40 | t | 4H |

| -CH₂- (adjacent to fluorene) | 2.05 | m | 4H |

| -CH₂- (hexyl chain) | 1.80 - 1.10 | m | 16H |

Note: The data presented is representative and based on the analysis of similar fluorene derivatives.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would clearly show the resonances for the aromatic carbons of the fluorene core, including the carbon atom bonded to the bromine (C2), the quaternary carbon at C9, and the carbons of the bromohexyl side chains. The chemical shifts of the aromatic carbons are influenced by the bromine substituent and the alkyl chains.

Interactive Table 2: Representative ¹³C-NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 155 - 120 |

| C-Br (aromatic) | ~121 |

| C9 (spiro) | ~55 |

| -CH₂-Br (hexyl) | ~34 |

| -CH₂- (hexyl chain) | 32 - 22 |

Note: The data presented is representative and based on the analysis of similar fluorene derivatives.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For a molecule like this compound, high-resolution mass spectrometry is particularly valuable.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula of this compound. nih.govnih.gov This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the exact molecular weight. The presence of three bromine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive signature for the compound. The experimentally determined monoisotopic mass should match the calculated value for the chemical formula C₂₅H₃₁Br₃, providing strong evidence for the correct synthesis of the target compound.

While not typically the primary method for the characterization of a small molecule like this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is highly relevant in the context of its application. This compound is a monomer used in the synthesis of polyfluorenes. MALDI-TOF MS is a key technique for characterizing the resulting polymers, providing information on their molecular weight distribution, purity, and the presence of end-groups. nih.gov The analysis of the polymer derived from this monomer would be critical to ensure the desired properties for electronic device applications.

Optical Spectroscopy

The optical properties of this compound are of significant interest, as they form the basis for the photophysical behavior of the polymers derived from it. UV-Vis absorption and photoluminescence spectroscopy are used to study the electronic transitions in the molecule.

The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show characteristic absorption bands in the ultraviolet region, corresponding to the π-π* transitions of the fluorene chromophore. The position of the absorption maximum (λmax) is influenced by the substituents on the fluorene core. Upon excitation at an appropriate wavelength, the molecule is expected to exhibit fluorescence. The photoluminescence (PL) spectrum would reveal the emission wavelength (λem) and the quantum yield of the fluorescence process. These properties are fundamental to the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices fabricated from polyfluorenes. nih.gov

Interactive Table 3: Representative Optical Properties of 2-Bromo-9,9-dialkylfluorenes

| Parameter | Wavelength (nm) | Solvent |

|---|---|---|

| Absorption Maximum (λmax) | ~300 - 320 | Chloroform or THF |

| Emission Maximum (λem) | ~340 - 360 | Chloroform or THF |

Note: The data presented is representative and based on the analysis of similar fluorene derivatives.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

While specific UV-Vis absorption data for the monomer this compound is not extensively detailed in publicly available literature, analysis of related polyfluorene derivatives provides insight into the expected behavior. For instance, homopolymers synthesized from similar 9,9-disubstituted-2,7-dibromofluorene monomers typically exhibit absorption maxima around 350 nm. iitk.ac.in This absorption is characteristic of the π-π* transitions within the conjugated fluorene backbone. The precise absorption peaks for the title compound would be influenced by the specific substitution pattern, including the bromine atom at the 2-position and the bromohexyl side chains.

Photoluminescence (PL) Spectroscopy and Quantum Yield Analysis

Fluorene derivatives are well-known for their strong fluorescence properties. Generally, polyfluorenes are recognized as a class of conjugated polymers capable of emitting light across the visible spectrum with high quantum efficiencies. iitk.ac.in The introduction of different functional groups can tune these emissive properties. While specific quantum yield values for this compound are not readily found, related fluorene-based copolymers are known to exhibit tunable emission via cross-linking, suggesting that the photoluminescent behavior of the title monomer is a key characteristic for its use in larger systems. researchgate.net

Electroluminescence (EL) Spectroscopy

The electroluminescent properties of materials are crucial for their use in organic light-emitting diodes (OLEDs). The title compound, this compound, is classified as a material for OLED and PLED applications. calpaclab.com Research on copolymers incorporating fluorene units demonstrates that these materials can achieve high-quality white light generation and are promising candidates for PLEDs due to their high fluorescence yields and good film-forming abilities. researchgate.netresearchgate.net For example, copolymers of fluorene have been shown to exhibit maximum brightness values reaching up to 9230 cd/m² in OLED devices. mdpi.com The specific EL spectrum of this compound would be a critical parameter in determining its suitability and performance in such applications.

Raman and Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a fingerprint of a molecule by probing its characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectra of related compounds like 2-Bromo-9H-fluorene have been documented, providing a reference for the expected vibrational modes. nih.gov The spectra would be characterized by bands corresponding to the aromatic C-H stretching, C=C ring stretching of the fluorene core, and the aliphatic C-H stretching of the hexyl chains. The C-Br stretching vibrations would also be present at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy of fluorene derivatives often shows characteristic bands, such as the breathing mode of the fluorene moiety around 1600 cm⁻¹. researchgate.net This technique is highly sensitive to the molecular structure and can be used to study charge transfer properties and interactions within materials. nih.gov A detailed Raman analysis of this compound would provide valuable structural information.

Advanced Solid-State and Surface Characterization

The performance of organic electronic devices is not only dependent on the intrinsic properties of the molecules but also on their organization and morphology in the solid state.

Photoelectron Spectroscopy in Air (PESA) for Ionization Potentials and HOMO Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are fundamental parameters that govern charge injection and transport in organic semiconductors. Cyclic voltammetry is a common technique to estimate these levels. For example, certain polyfluorene copolymers have been found to possess HOMO levels around -5.96 eV and LUMO levels around -2.41 eV. mdpi.com Copolymers incorporating units similar to the title compound have been noted to exhibit deep HOMO levels, which makes them suitable for use as p-type materials in applications like solar cells. evitachem.com Direct measurement of the ionization potential and HOMO level for this compound using techniques like PESA would be essential for designing and predicting the behavior of devices incorporating this material.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Morphology

The morphology of the active layer in an organic device significantly impacts its efficiency and stability. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface topography and phase separation in thin films. The facile substitution at the 9-position of the fluorene unit is a key strategy to control polymer properties, including solubility, processability, and, consequently, the morphology of the resulting films. iitk.ac.in While specific SEM and AFM images for this compound are not available, it is expected that the bromohexyl chains would enhance its solubility in common organic solvents, facilitating the formation of uniform thin films, a desirable characteristic for device fabrication.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC) is a powerful analytical technique used to determine the molecular weight distribution of a substance. For a monomer like this compound, GPC is primarily employed to assess its purity and to ensure the absence of oligomeric or polymeric impurities that could adversely affect subsequent polymerization reactions.

In a typical GPC analysis, a solution of the compound is passed through a column packed with a porous gel. The separation mechanism is based on the size of the molecules in solution. Smaller molecules can penetrate deeper into the pores of the gel, leading to a longer retention time, while larger molecules are excluded from the pores and elute more quickly. For a high-purity monomer, the GPC chromatogram is expected to show a single, sharp peak, indicating a uniform molecular size.

Detailed Research Findings:

A GPC analysis of a high-purity sample of this compound would be expected to yield a chromatogram dominated by a single, narrow peak. The molecular weight (Mw) should correspond closely to its calculated molecular formula, C25H31Br3, which is 571.23 g/mol . The polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), should be very close to 1.0, signifying a highly monodisperse sample. The presence of any secondary peaks, particularly at higher molecular weights, would suggest the presence of oligomers or other impurities.

Interactive Data Table: Representative GPC Data

Below is a hypothetical data table representing the expected GPC results for a high-purity sample of this compound.

| Parameter | Expected Value | Significance |

| Number-Average Molecular Weight (Mn) | ~570 g/mol | Indicates the average molecular weight of the sample. |

| Weight-Average Molecular Weight (Mw) | ~571 g/mol | Reflects the molecular weight distribution. |

| Polydispersity Index (PDI) | ~1.01 | A value close to 1.0 confirms high purity and monodispersity. |

| Elution Time | Dependent on column and conditions | A single sharp peak is indicative of a pure compound. |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

The thermal properties of this compound are critical for defining the processing parameters for polymerization and for understanding the thermal stability of the final polymer. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used for this characterization.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting point (Tm) and glass transition temperature (Tg). For a crystalline monomer, a sharp endothermic peak corresponding to its melting point would be observed.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition temperature (Td) of the material. A high decomposition temperature is desirable for a monomer, as it indicates a wider processing window for polymerization reactions without degradation.

Detailed Research Findings:

The DSC thermogram for this compound is expected to show a distinct endothermic peak corresponding to its melting point. Given its molecular structure with flexible hexyl chains, the melting point would likely be in the moderate range for an organic molecule of its size.

The TGA curve would ideally show a stable baseline up to a high temperature, followed by a sharp drop in mass, indicating decomposition. The onset of decomposition is a key parameter for determining the upper-temperature limit for its use in synthesis. For fluorene-based materials, high thermal stability is a known characteristic.

Interactive Data Table: Representative DSC and TGA Data

The following table presents hypothetical yet plausible thermal analysis data for this compound.

| Analytical Technique | Parameter | Expected Value | Significance |

| DSC | Melting Point (Tm) | 75 - 85 °C | Defines the transition from solid to liquid state. |

| Enthalpy of Fusion (ΔHm) | Varies | Relates to the crystallinity of the material. | |

| TGA | Decomposition Temperature (Td) (5% weight loss) | > 350 °C | Indicates the onset of thermal degradation and the upper limit for thermal processing. |

| Char Yield at 600 °C | Low | Represents the amount of residual material after decomposition. |

Macromolecular Applications and Polymerization Chemistry

2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene as a Multifunctional Monomer

The utility of this compound as a monomer stems from the differential reactivity of its bromine atoms. The aryl bromide is amenable to participation in metal-catalyzed cross-coupling reactions, which are the workhorse of π-conjugated polymer synthesis. In contrast, the alkyl bromides at the terminus of the hexyl chains are preserved during these polymerizations and serve as reactive handles for subsequent functionalization.

While 2,7-disubstituted fluorene (B118485) derivatives are more commonly employed for the synthesis of alternating copolymers via Suzuki or Stille coupling reactions, the monofunctional nature of this compound lends itself to chain-growth polymerization mechanisms. One such powerful technique is the Kumada catalyst-transfer polycondensation (KCTP). In a typical KCTP, a Grignard reagent is formed from the aryl bromide, which then undergoes polymerization catalyzed by a nickel complex. This method allows for the synthesis of polyfluorenes with controlled molecular weights and low polydispersity. The resulting polymer, poly(9,9-bis(6-bromohexyl)-9H-fluorene), possesses a fully conjugated backbone and pendant bromohexyl chains at each repeating unit, ready for further modification.

Furthermore, this compound can be incorporated as a comonomer in the synthesis of random copolymers. For instance, it can be copolymerized with a 2,7-dibromofluorene derivative to introduce a controlled density of pendant functional groups along the polymer chain. An example of a similar copolymer is poly[(9,9-dihexylfluorene)-co-alt-(9,9-bis-(6-bromohexyl)fluorene)] (PFB), which has been synthesized and utilized as a precursor for further functionalization researchgate.net.

The following table summarizes representative examples of polymers and copolymers that can be synthesized utilizing this compound or its derivatives.

| Polymer/Copolymer | Monomers | Polymerization Method | Key Features |

| Poly(9,9-bis(6-bromohexyl)-9H-fluorene) | This compound | Kumada Catalyst-Transfer Polycondensation | Homopolymer with a reactive bromohexyl group on each repeat unit. |

| Poly[(9,9-dihexylfluorene)-co-(9,9-bis(6-bromohexyl)fluorene)] | 2,7-Dibromo-9,9-dihexylfluorene and 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene | Suzuki Coupling | Random copolymer with tunable density of bromohexyl functional groups. |

Fluorene-based glycopolymers are a class of materials that combine the unique optoelectronic properties of conjugated polymers with the biological recognition capabilities of carbohydrates. These materials have potential applications in biosensing and bioimaging. The synthesis of such specialized polymers can be achieved through a "grafting-to" approach, where a pre-synthesized polymer with reactive side chains is functionalized with carbohydrate moieties.

A key strategy involves the synthesis of a precursor polymer with pendant bromohexyl groups, such as poly[(9,9-bis(6′-bromohexyl)-2,7-fluorenylene)-alt-1,4-phenylene]. The bromohexyl side chains of this polymer can then be reacted with a protected thio-sugar, such as 1-thio-β-D-glucose tetraacetate, in the presence of a base to form a thioether linkage. Subsequent deprotection of the sugar hydroxyl groups yields the final water-soluble glycopolymer. This post-polymerization functionalization approach offers a versatile method for introducing a wide variety of carbohydrates onto a conjugated polymer backbone.

Post-Polymerization Functionalization Strategies

The true versatility of polymers derived from this compound lies in the ability to chemically modify the pendant bromohexyl groups after polymerization. This post-polymerization modification allows for the creation of a library of functional polymers from a single precursor polymer, each with distinct properties and potential applications.

The terminal alkyl bromide of the hexyl chains is a versatile functional group that can participate in a wide range of nucleophilic substitution reactions. One of the most common and efficient transformations is the conversion of the bromide to an azide. This is typically achieved by reacting the bromohexyl-functionalized polyfluorene with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The resulting azide-functionalized polyfluorene is a stable intermediate that serves as a platform for a variety of subsequent "click" chemistry reactions. For example, poly[(9,9-dihexylfluorene)-co-alt-(9,9-bis-(6-bromohexyl)fluorene)] has been successfully converted to its azido-functionalized counterpart, poly[(9,9-dihexylfluorene)-co-alt-(9,9-bis-(6-azidohexyl)fluorene)] (PFA) researchgate.net.

The azide-functionalized polyfluorene can be further modified using the highly efficient and orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction allows for the covalent attachment of a wide array of alkyne-containing molecules to the polymer side chains under mild conditions. This strategy has been employed to introduce various functional moieties, including:

Fluorophores: For creating fluorescent sensors and imaging agents.

Biomolecules: Such as peptides or DNA for targeted drug delivery or biosensing applications.

Cross-linking agents: To improve the morphological stability of polymer films in organic electronic devices.

Solubilizing groups: Like polyethylene glycol (PEG) to enhance solubility in aqueous or polar environments.

The following table provides examples of functional moieties that can be incorporated onto a polyfluorene backbone via the bromohexyl precursor.

| Precursor Polymer Functional Group | Reagent | Resulting Functional Group | Potential Application |

| Bromohexyl | Sodium Azide | Azidohexyl | Intermediate for "click" chemistry |

| Azidohexyl | Alkyne-functionalized dye | Triazole-linked dye | Fluorescent sensor |

| Azidohexyl | Alkyne-functionalized peptide | Triazole-linked peptide | Bioconjugate for targeting |

| Bromohexyl | Trimethylamine | Quaternary ammonium (B1175870) | Cationic polyelectrolyte |

| Bromohexyl | Sodium sulfite | Sulfonate | Anionic polyelectrolyte |

Design and Synthesis of Conjugated Polyelectrolytes from Fluorene Precursors

Conjugated polyelectrolytes (CPEs) are a fascinating class of materials that possess both the electronic properties of conjugated polymers and the solubility and ionic conductivity of polyelectrolytes. They have found applications in a variety of fields, including biosensors, organic light-emitting diodes (OLEDs), and as interfacial layers in organic photovoltaics.

The bromohexyl side chains of polyfluorenes derived from this compound are ideal precursors for the synthesis of both cationic and anionic CPEs.

Cationic Conjugated Polyelectrolytes: These can be readily synthesized by the quaternization of the terminal bromide with a tertiary amine. For example, reacting a bromohexyl-functionalized polyfluorene with trimethylamine leads to the formation of a polyfluorene with pendant quaternary ammonium groups. A similar approach has been used to synthesize poly[9,9-bis(6'-bromohexyl)fluorene-phenylene], which was then treated with trimethylamine to yield the corresponding cationic polyelectrolyte researchgate.net. Another example involves the reaction with N-methylimidazole to create imidazolium-based ionic side chains rsc.org.

Anionic Conjugated Polyelectrolytes: The synthesis of anionic CPEs can be achieved by nucleophilic substitution of the bromide with an anionic group or a precursor that can be converted to one. For instance, reaction with sodium sulfite can introduce sulfonate groups, resulting in a water-soluble anionic CPE.

The ability to synthesize both cationic and anionic CPEs from a common precursor polymer highlights the immense potential of this compound in the design of advanced functional materials.

Cross-Linking Mechanisms in Fluorene-Based Polymer Systems

Cross-linking is a critical strategy in the development of functional macromolecular materials, transforming soluble and processable linear or branched polymers into insoluble and robust three-dimensional networks. In the context of fluorene-based polymer systems, cross-linking is employed to enhance thermal stability, solvent resistance, and mechanical integrity, which are essential for the fabrication of multilayer organic electronic devices such as polymer light-emitting diodes (PLEDs). acs.orgresearchgate.net The introduction of cross-linkable moieties into the polyfluorene backbone or as side chains allows for the formation of stable, well-defined layers that are not compromised by subsequent solution-processing steps. nycu.edu.twresearchgate.net Monomers like This compound are specifically designed for this purpose; the terminal bromine atoms on the hexyl side chains serve as reactive sites for post-polymerization cross-linking reactions.

A variety of mechanisms can be utilized to induce cross-linking in these systems, broadly categorized into thermal, photochemical, and chemical methods. The choice of method depends on the specific cross-linkable group incorporated into the polymer structure and the desired properties of the final material.

Thermal Cross-Linking

Thermal cross-linking involves the application of heat to activate reactive groups and form covalent bonds between polymer chains. This method is advantageous for its simplicity and scalability. A common approach is to incorporate thermally labile groups, such as vinyl or oxetane moieties, into the fluorene polymer structure.

For instance, oligo- and poly(dialkylfluorene)s functionalized with styryl end-groups can be cross-linked by curing at temperatures between 175–200 °C. acs.org This process, consistent with the autopolymerization of styrene, renders the polymer films insoluble, enabling the fabrication of multilayer devices without dissolving the underlying layers. acs.org Similarly, polyfluorene derivatives containing oxetane-functionalized phenyl groups at the C-9 position have been synthesized. nycu.edu.tw The oxetane rings can undergo cationic ring-opening polymerization upon heating, leading to a cross-linked network. This approach has been used to create patterned, multicolor PLEDs. nycu.edu.tw

| Polymer/System | Cross-Linkable Group | Cross-Linking Conditions | Outcome | Reference |

| Styryl-functionalized poly(dialkylfluorene)s | Vinyl end-groups | Curing at 175–200 °C | Insoluble films, enables multilayering | acs.org |

| Polyfluorene with oxetane-phenyl groups | Oxetane rings | Thermal curing (temperature not specified) | Insoluble films for patterned devices | nycu.edu.tw |

| Polyfluorene / PFAE blend | Perfluorocyclobutane (PFCB) in PFAE | Thermal curing | Increased solvent resistance and Tg | researchgate.net |

| Deep-blue emitters (V-MFCz, V-HFCz, V-SAFCz) | Vinyl groups | Thermal curing | Enhanced stability and solvent resistance | rsc.org |

Photochemical Cross-Linking

Photochemical cross-linking, or photocuring, utilizes light, typically in the ultraviolet (UV) range, to initiate the formation of covalent bonds. This technique offers excellent spatial and temporal control, making it ideal for photolithography and high-resolution patterning. nycu.edu.tw

Polymers containing photo-reactive groups like oxetanes can be cross-linked by exposure to UV light in the presence of a photoacid generator. nycu.edu.tw The UV radiation cleaves the initiator to produce a strong acid, which then catalyzes the ring-opening polymerization of the oxetane groups, forming a stable network. This method allows for the creation of insoluble patterned films suitable for multicolor displays. nycu.edu.tw

Another approach involves incorporating allyl groups at the C-9 position of the fluorene monomer. google.com These polymers can be cross-linked under UV light, a process that is noted for being simple and fast without negatively impacting the luminescent properties of the host polymer. google.com Furthermore, polymers functionalized with diazo groups can be cross-linked via C,H-insertion cross-linking (CHic). uni-freiburg.de Thermal or photochemical activation of the diazo group generates a highly reactive carbene intermediate, which can insert into C-H bonds on adjacent polymer chains, forming a covalent network. uni-freiburg.de

| Polymer System | Photo-Reactive Group | Initiation Method | Key Findings | Reference |

| Polyfluorene with oxetane-phenyl groups | Oxetane | UV exposure with photoinitiator | Insoluble films, suitable for photolithography | nycu.edu.tw |

| Polyfluorene with allyl groups | Allyl | UV irradiation | Simple, fast cross-linking with no effect on luminescence | google.com |

| Copolymers with diazo groups | Diazo | UV or thermal activation to form carbene | C,H-insertion cross-linking (CHic) for surface attachment | uni-freiburg.de |

| Indolocarbazole-based polymer (PICA) | FPA photoinitiator | UV irradiation | Photo-crosslinked hole transport layer | researchgate.net |

Chemical Cross-Linking

Chemical cross-linking involves the reaction of functional groups on the polymer chains with an external cross-linking agent or through a catalyzed reaction. This method provides a versatile route to forming robust polymer networks.

One prominent example is the oxidative cross-linking of fluorene-containing polymers at their 2- and 7-positions using chemical oxidants like iron(III) chloride (FeCl₃). uh.edu This process converts a "precursor polymer," where fluorene units are separated by flexible alkylene spacers, into a network of conjugated polyfluorene or oligofluorene units. uh.edu The degree of cross-linking and the resulting spectroscopic properties are dependent on the length of the alkylene spacers. uh.edu

Acid-catalyzed reactions can also induce cross-linking. For instance, polymers with benzylic alcohol functionalities, such as those derived from 9-Fluorenol, can undergo acid-catalyzed polymerization and subsequent cross-linking. acs.org This involves the generation of a fluorenyl cation, which then reacts with other fluorene units via electrophilic aromatic substitution to form a branched, cross-linked polymer network. acs.org

For polymers derived from This compound , the terminal bromohexyl groups are ideal for various chemical cross-linking strategies. These alkyl bromide moieties can participate in nucleophilic substitution reactions with multifunctional nucleophiles (e.g., diamines, dithiols) to bridge different polymer chains. Alternatively, they can be converted to other functional groups that can then be used in well-established cross-linking chemistries, such as "click" reactions.

| Polymer System | Cross-Linking Method | Reagent/Catalyst | Mechanism | Reference |

| Poly(fluoren-9,9-diyl-alt-alkan-α,ω-diyl) | Oxidative Coupling | Iron(III) chloride (FeCl₃) | Forms conjugated network via C-C bonds at 2,7-positions | uh.edu |

| Poly(fluorene-2,9-diyl) | Cationic Polymerization | Strong aqueous acid | Electrophilic aromatic substitution | acs.org |

| Styryl-functionalized Oligomers | Nickel(0)-mediated Polymerization | Ni(0) complex | Forms soluble polymers with cross-linkable vinyl end-groups | acs.org |

Structure Property Relationships in 2 Bromo 9,9 Bis 6 Bromohexyl 9h Fluorene Derived Materials

Correlating Molecular Architecture with Optoelectronic Behavior

The optoelectronic properties of polymers derived from 2-bromo-9,9-bis(6-bromohexyl)-9H-fluorene are intrinsically linked to their molecular structure. The arrangement of the polymer backbone, the nature of the substituents, and the length of the alkyl side chains all play crucial roles in determining the material's electronic and charge-transport characteristics.

The presence of a bromine atom on the fluorene (B118485) core at the 2-position, as in the parent monomer, influences the electronic properties of the resulting polymers. Bromination generally leads to a lowering of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels due to the electron-withdrawing nature of the halogen. This can be advantageous in tuning the energy levels for efficient charge injection and transport in electronic devices.

Furthermore, the bromohexyl side chains at the 9-position provide a reactive handle for post-polymerization modification. These bromine atoms can be substituted with various functional groups, which can significantly alter the electronic properties of the polymer. For example, the synthesis of a copolymer, poly[(9,9-dihexylfluorene)-co-alt-(9,9-bis-(6-bromohexyl)fluorene)] (PFB) , has been reported, where the bromohexyl groups are available for further reactions, such as conversion to azido (B1232118) groups to facilitate cross-linking for white light-emitting diodes. researchgate.net

Table 1: Representative Electronic Properties of Functionalized Polyfluorene Derivatives (Note: Data for PFB is not available. The following table presents data for analogous polyfluorene derivatives to illustrate the effect of functionalization.)

| Polymer | Functional Group | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|---|

| Poly(9,9-dihexylfluorene) (PFH) | None | -5.80 | -2.12 | 3.68 |

| Poly[2,7-(9,9-dihexylfluorene)-co-alt-p-phenylene] | Unsubstituted Phenylene | -5.75 | -2.35 | 3.40 |

| Poly[2,7-(9,9-dihexylfluorene)-co-alt-2,5-pyridine] | Pyridine (electron-withdrawing) | -5.95 | -2.60 | 3.35 |

The length of the alkyl side chains at the 9-position of the fluorene unit is a critical parameter that influences the solubility, processability, and morphology of the resulting polymers, which in turn affects their charge transport properties. The hexyl chains in this compound contribute to the solubility of its derived polymers in common organic solvents, which is essential for solution-based fabrication of thin-film devices.

Longer alkyl chains can increase the distance between polymer backbones, which may hinder interchain charge hopping and thus reduce charge carrier mobility. Conversely, shorter alkyl chains can lead to better packing and higher mobility, but may compromise solubility. Studies on various poly(9,9-dialkylfluorene)s have shown a non-linear relationship between side chain length and the formation of ordered phases, which are beneficial for charge transport.

While specific charge mobility data for PFB is not available, research on similar fluorene-based polymers indicates that hole mobilities are typically in the range of 10⁻⁵ to 10⁻⁴ cm²V⁻¹s⁻¹. For example, a related copolymer, poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2), exhibited a hole mobility of approximately 8.4 x 10⁻⁵ cm²/(V·s). researchgate.net The introduction of functional groups on the side chains can also impact charge transport by influencing the polymer's morphology and electronic structure.

Table 2: Representative Charge Transport Properties of Polyfluorene-Based Polymers (Note: Data for PFB is not available. The following table presents data for analogous polyfluorene derivatives to illustrate typical charge mobility ranges.)

| Polymer | Charge Carrier | Mobility (cm²/Vs) | Measurement Technique |

|---|---|---|---|

| Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2) | Hole | 8.4 x 10⁻⁵ | Time-of-Flight (TOF) |

| Generic Fluorene-based Bipolar Material | Hole | 10⁻⁴ - 10⁻⁵ | Not Specified |

| Generic Fluorene-based Bipolar Material | Electron | ~10⁻⁵ - 10⁻⁶ | Not Specified |

Tuning of Light Emission and Absorption Characteristics

The ability to control the light emission and absorption properties of materials derived from this compound is crucial for their application in organic light-emitting diodes (OLEDs) and other photonic devices.

The emission color of polyfluorenes can be tuned by copolymerization with other aromatic units or by introducing functional groups. Homopolymers of fluorene typically exhibit blue emission. The copolymer PFB, which alternates between 9,9-dihexylfluorene (B1587949) and 9,9-bis(6-bromohexyl)fluorene (B2851474) units, is expected to have emission characteristics similar to poly(9,9-dihexylfluorene).

The functionalizable bromohexyl side chains of the monomer unit offer a pathway to modify the emission properties. For instance, the conversion of the bromohexyl groups to other functionalities can lead to the creation of intramolecular energy transfer cassettes, where excitation energy can be transferred from the polyfluorene backbone to an emissive dopant covalently attached to the side chain. This strategy is often employed to achieve different emission colors, including white light. The development of PFB and its azido-functionalized counterpart (PFA) for white light generation highlights this potential. researchgate.net

Intramolecular charge transfer (ICT) is a key process that can influence the photophysical properties of donor-acceptor type conjugated polymers. In such systems, photoexcitation leads to the transfer of an electron from a donor moiety to an acceptor moiety within the same polymer chain. This can result in a red-shifted and broad emission spectrum.

While the PFB copolymer does not inherently possess strong donor-acceptor characteristics along its backbone, the functionalization of the bromohexyl side chains with electron-donating or electron-withdrawing groups could introduce ICT character. For example, attaching a strong electron-accepting group to the side chain could lead to ICT from the fluorene backbone (donor) to the side-chain group (acceptor) upon excitation. This would be a powerful tool for tuning the emission properties.

Electrochemical Properties and Redox Potentials of Derived Materials

The electrochemical properties of polymers derived from this compound, particularly their oxidation and reduction potentials, are critical for determining their energy levels (HOMO and LUMO) and their stability in electronic devices. These properties are typically investigated using techniques like cyclic voltammetry.

The redox potentials are sensitive to the chemical structure of the polymer. The bromination on the fluorene core and the nature of the comonomers and side-chain substituents all play a role. Generally, electron-withdrawing groups make the polymer harder to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential), leading to lower HOMO and LUMO levels. Conversely, electron-donating groups have the opposite effect.

While specific redox potential data for the PFB copolymer is not available in the reviewed literature, studies of other polyfluorene copolymers demonstrate these trends. The ability to tune the redox potentials is crucial for matching the energy levels of the polymer with those of the electrodes and other materials in a device to ensure efficient charge injection and transport.

Interplay between Molecular Structure and Thermal Stability of Macromolecules

The thermal stability of macromolecules derived from this compound is a critical parameter that dictates their processing conditions and operational lifetime in electronic devices. The inherent rigidity of the fluorene core provides a high degree of thermal stability, a characteristic feature of polyfluorenes. However, the specific substitutions at the C9 position and on the fluorene ring system introduce nuances to this thermal behavior, creating a complex interplay between the molecular architecture and the material's ability to withstand thermal stress.

The thermal degradation of these polymers, typically studied using thermogravimetric analysis (TGA), reveals the temperature at which the material begins to lose mass. For polyfluorenes, this decomposition temperature is generally high, often exceeding 300°C. For instance, a close structural analog, poly(9,9-dihexylfluorene) (PDHF), exhibits an onset decomposition temperature of 300°C. iitk.ac.in The introduction of bromohexyl side chains in place of simple hexyl chains is anticipated to influence this property. The carbon-bromine bond is generally weaker than a carbon-hydrogen bond, which might suggest a potential reduction in the onset temperature of thermal degradation. However, the increased molecular weight and potential for altered intermolecular interactions due to the presence of bromine could counteract this effect.

Furthermore, modifications to the polymer backbone, such as the introduction of vinylene linkages as seen in poly(9,9-bis(2-ethylhexyl)fluorene-2,7-vinylene) (PEHFV), have been shown to enhance thermal stability, with these materials being stable up to approximately 400°C. researchgate.net This indicates that while the side chains play a role, the integrity of the conjugated backbone is a primary determinant of high-temperature stability.

The glass transition temperature (Tg), which can be determined by differential scanning calorimetry (DSC), is another crucial aspect of thermal stability. It represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often desirable as it can prevent morphological changes in thin films at elevated operating temperatures, which could otherwise lead to device failure. The bulky nature of the bis(6-bromohexyl) side chains at the C9 position of the fluorene unit is expected to significantly impact the Tg. These side chains increase the steric hindrance between polymer chains, restricting their rotational and translational motion. This is a deliberate design feature in many polyfluorenes to prevent aggregation and maintain the desired electronic properties. This same steric hindrance is a key factor in elevating the glass transition temperature.

Research into related polyfluorene systems has demonstrated that engineering the side chains is a potent strategy for tuning thermal properties. For example, the introduction of spiro-functionalization at the C9 position, which creates a three-dimensional architecture, can significantly increase the glass transition temperature and, consequently, the thermal spectral stability of the polymer. 20.210.105 Similarly, the formation of amorphous poly-2,7-fluorene networks through the incorporation of tetrafunctional comonomers leads to materials with high glass transition temperatures. umass.edu While the bromohexyl side chains are not a spiro-linkage, their bulky and functionalized nature similarly contributes to a more amorphous morphology with a potentially high Tg.

Detailed Research Findings:

While specific TGA and DSC data for a homopolymer of this compound are not extensively documented in publicly available literature, we can infer its likely thermal behavior by examining closely related structures. The synthesis of copolymers incorporating 9,9-bis(6-bromohexyl)fluorene units, such as poly[(9,9-dihexylfluorene)-co-alt-(9,9-bis-(6-bromohexyl)fluorene)] (PFB), has been reported, demonstrating the viability of this monomer in polymerization and its use in creating functional macromolecules. researchgate.net

The thermal degradation of poly(9,9-dioctylfluorene) has been studied in the context of its aggregation behavior, where thermal stress can induce changes in the material's optical properties. mdpi.com The bromohexyl side chains in the title compound could influence such degradation pathways.

The following interactive data table summarizes the thermal properties of relevant polyfluorene derivatives, providing a comparative context for understanding the expected thermal stability of macromolecules derived from this compound.

| Polymer Name | Abbreviation | Decomposition Temp. (TGA, °C) | Glass Transition Temp. (DSC, °C) | Reference |

| Poly(9,9-dihexylfluorene) | PDHF | 300 | Not Reported | iitk.ac.in |

| Poly(9,9-bis(2-ethylhexyl)fluorene-2,7-vinylene) | PEHFV | ~400 | Not Reported | researchgate.net |

| Poly(9,9-dioctylfluorene) | PFO | Not Reported | Not Reported | mdpi.com |

| Poly[(9,9-dihexylfluorene)-co-alt-(9,9-bis-(6-bromohexyl)fluorene)] | PFB | Not Reported | Not Reported | researchgate.net |

This comparative data underscores that polyfluorenes as a class are thermally robust. The specific substitutions on the fluorene monomer, such as the bromohexyl groups in this compound, are a critical design element for fine-tuning these properties for specific applications.

Advanced Applications in Functional Materials Science

Organic Optoelectronic Devices

The fluorene (B118485) unit is a well-established component in the design of materials for organic electronics due to its high photoluminescence quantum yield, good thermal stability, and excellent charge transport characteristics. The presence of the bromo- and hexyl-substituents on the 2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene backbone provides a versatile platform for creating a new generation of organic semiconductors.

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

In the field of OLEDs and PLEDs, derivatives of this compound are utilized as precursors for the synthesis of light-emitting polymers and host materials. mdpi.comcalpaclab.com The fluorene core acts as an efficient blue-light emitter, and the bromo-substituent at the 2-position serves as a reactive site for polymerization or further functionalization. This allows for the creation of copolymers with tailored emission colors and improved device performance.

The long hexyl chains at the 9-position of the fluorene unit enhance the solubility of the resulting polymers, which is crucial for solution-based processing of large-area PLEDs. Furthermore, these bulky side chains help to prevent aggregation-induced quenching of the fluorescence, leading to higher device efficiencies. While specific performance data for polymers directly derived from this compound is not extensively reported, the general properties of polyfluorene-based copolymers provide insight into their potential. For instance, copolymers of fluorene and other aromatic units are known to exhibit high brightness and efficiency in PLEDs.

| Polymer System | Device Application | Key Performance Metric |

| Polyfluorene Copolymers | PLEDs | High Efficiency Blue Emission |

| Fluorene-based Hosts | OLEDs | High Triplet Energy for Phosphorescent Emitters |

This table presents typical applications and performance indicators for polymers derived from fluorene-based monomers.

Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs)

Fluorene-based polymers, synthesized from monomers like this compound, have shown promise in the field of organic photovoltaics. evitachem.com In OSCs, these polymers can function as either the electron donor or electron acceptor material in the active layer of the device. The broad absorption spectrum and good charge transport properties of polyfluorenes contribute to efficient light harvesting and charge extraction.